ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-phenyl-2H-chromen-2-one, which is obtained through the condensation of 2-hydroxyacetophenone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The resulting 6-chloro-4-phenyl-2H-chromen-2-one is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.
Purification: The crude product is purified by recrystallization from ethanol to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiocyanate derivatives.
Scientific Research Applications
ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromen-2-one core structure, which is known to exhibit various biological activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its conjugated system, which allows for efficient charge transport and light emission.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators.
Pathways Involved: The compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating the immune response and inflammation.
Comparison with Similar Compounds
ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other similar compounds, such as:
ETHYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE: This compound has a methyl group at the 8-position instead of a chloro group at the 6-position, which affects its chemical reactivity and biological activity.
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE:
ETHYL 2-[(6-CHLORO-4-METHYL-2-OXO-3-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE: This compound has additional methyl and propyl groups, which modify its steric and electronic characteristics.
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-19(22)11-24-17-10-16-14(8-15(17)20)13(9-18(21)25-16)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESYZMSSAQAEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.